N-(3-(Dimethylamino)propyl)butyramide

Amidation Process Chemistry Catalysis

Need a short-chain amidoamine without the foaming or viscosity of longer C8-C18 analogs? N-(3-(Dimethylamino)propyl)butyramide (C9H20N2O; MW 172.27) functions as a hydrotrope or co-surfactant, not a micelle-former (estimated CMC >150 mM). - High boiling point (300.8°C) and flash point (135.7°C) - suitable as a high-temp solvent/reactive intermediate. - Lead-acetate-catalyzed solvent-free synthesis delivers ≥90% isolated yield, avoiding urea by-products. - Resolved from DMAPA and butyric acid via Newcrom R1 mixed-mode HPLC (0.1% level).

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 53201-67-5
Cat. No. B13950494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)butyramide
CAS53201-67-5
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCN(C)C
InChIInChI=1S/C9H20N2O/c1-4-6-9(12)10-7-5-8-11(2)3/h4-8H2,1-3H3,(H,10,12)
InChIKeyAOVABFFPPHZBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Dimethylamino)propyl)butyramide (CAS 53201-67-5): Chemical Identity and Procurement Baseline


N-(3-(Dimethylamino)propyl)butyramide (CAS 53201‑67‑5; EINECS 258‑427‑5) is a synthetic secondary amidoamine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g mol⁻¹ . It is prepared by the condensation of butyric acid (or its esters) with N,N‑dimethyl‑1,3‑propanediamine (DMAPA) and belongs to the broader class of N‑alkylamidopropyl‑N,N‑dimethylamines [1]. The compound is a short‑chain (C₄) analog within a family whose longer‑chain members (e.g., cocamidopropyl, stearamidopropyl dimethylamines) are widely used as antistatic agents and surfactants in personal care and industrial formulations.

Synthetic intermediate Short-chain C4 amidoamine building block for condensation reactions
Analytical standard HPLC reference for mixed-mode method development and impurity profiling
Formulation role Hydrotrope or co‑surfactant due to high CMC; not a primary micelle former

Procurement Risk: Why Generic N-(3-(Dimethylamino)propyl)butyramide Substitution Is Not Straightforward


Within the N‑alkylamidopropyl‑N,N‑dimethylamine family, chain length is the primary driver of surface activity, critical micelle concentration (CMC), and biological activity [1]. The C₄ butyryl chain of this compound confers distinctly different hydrophobicity, solubility, and pKₐ characteristics compared with the C₈–C₁₈ fatty acyl chains that dominate the commercial surfactant catalog. Consequently, substituting this compound with a longer‑chain analog (e.g., lauramidopropyl dimethylamine) will alter micellization behavior, foaming, and antimicrobial potency in a formulation‑dependent manner, while substituting with a shorter or branched amide will change the protonation profile and HPLC retention behavior. The limited quantitative benchmarking data available underscore the necessity of verifying lot‑specific analytical and performance metrics rather than relying on class‑average values.

Chain-length mismatch

C4 vs. C8–C18 analogs may alter hydrophobicity, CMC, and micellization behavior

Protonation and retention shift

Substitution with shorter or branched amides may change pKₐ and HPLC retention profiles

Lot-specific performance

Class‑average data may not reflect individual lot metrics; analytical verification may be needed

N-(3-(Dimethylamino)propyl)butyramide: Quantitative Differentiation Evidence Against Structural Analogs


Solvent-Free Catalytic Synthesis Yield: Lead Acetate vs. Conventional Basic Catalysts

In the solvent‑free amidation of esters with 3‑(dimethylamino)‑1‑propylamine, lead acetate (Pb(OAc)₂) provided substantially higher yields of N‑[3‑(dimethylamino)propyl] amides than classical basic catalysts such as sodium methoxide or potassium carbonate. For the butyramide congener, a yield of 92 % was achieved with 2 mol % Pb(OAc)₂ at 100 °C within 4 h, compared with ≤ 55 % for NaOMe under identical conditions [1]. This represents a quantified yield advantage of ≥ 37 percentage points for the target compound when lead acetate catalysis is employed.

Synthesis yield
Head‑to‑head
92% (Pb(OAc)₂) vs ≤55% (NaOMe)
≥37 percentage points higher yield
Supports high‑assay procurement
Solvent‑free, 100 °C, 4 h; identity by NMR, FT‑IR
Amidation Process Chemistry Catalysis

HPLC Retention Selectivity on Newcrom R1 vs. Standard C18 Phases

Under identical reversed‑phase conditions (MeCN/H₂O/H₃PO₄ mobile phase), N‑(3‑(dimethylamino)propyl)butyramide elutes with a retention time of 4.2 min on a Newcrom R1 mixed‑mode column, whereas on a conventional C18 column (Luna C18, 5 µm, 250 × 4.6 mm) it elutes near the void volume (t₀ ≈ 2.1 min) with poor peak symmetry (tailing factor > 2.0) [1][2]. The Newcrom R1 method achieves baseline separation from the starting amine (DMAPA, tR = 2.8 min) and a common by‑product (butyric acid, tR = 5.5 min), enabling quantification at the 0.1 % impurity level.

HPLC retention
Head‑to‑head
tR 4.2 min (Newcrom R1)
vs tR ≈2.1 min, tailing >2.0 (C18)
Enables impurity resolution at 0.1% level
Resolves DMAPA and butyric acid; UV 210 nm
Analytical Chemistry Chromatography Quality Control

Short-Chain (C₄) Amidoamine vs. Long-Chain Fatty Amidoamines: CMC and Surface Activity Inferred from Class Trends

Although direct CMC data for N‑(3‑(dimethylamino)propyl)butyramide are not available in the open literature, class‑level structure–property relationships for N‑alkylamidopropyl‑N,N‑dimethylamines indicate that reducing the acyl chain from C₁₂ (lauramidopropyl dimethylamine, CMC ≈ 2.8 mM) to C₄ is predicted to increase the CMC by approximately two orders of magnitude (estimated CMC ≈ 150–300 mM) [1]. This shift means the C₄ compound behaves as a hydrotrope or weak co‑surfactant rather than a micelle‑forming surfactant, fundamentally altering its function in mixed surfactant systems.

CMC estimate
Class‑level
~150–300 mM (C4)
~50–100× higher than C12 analog
Data to verify; hydrotrope behavior expected
Inferred from homologous series at 25 °C
Surfactant Science Physical Chemistry Formulation

Boiling Point and Flash Point Differentiation for Solvent Selection and Safety

N‑(3‑(Dimethylamino)propyl)butyramide exhibits a boiling point of 300.8 °C (at 760 mmHg) and a flash point of 135.7 °C [1]. In contrast, the common solvent and structural fragment N,N‑dimethyl‑1,3‑propanediamine (DMAPA) boils at 133 °C with a flash point of 38 °C. The substantially higher boiling point (Δ ≈ 168 °C) and flash point (Δ ≈ 98 °C) of the amide relative to the free amine enable high‑temperature reactions and distillative purification protocols that are precluded for the more volatile amine.

Thermal properties
Cross‑study
b.p. 300.8 °C, flash 135.7 °C
Δb.p. +168 °C vs DMAPA
Supports high‑temperature process use
Closed‑cup flash point; at 760 mmHg
Physical Properties Solvent Selection Safety Data

Procurement-Guiding Application Scenarios for N-(3-(Dimethylamino)propyl)butyramide (CAS 53201-67-5)


Preparative Synthesis of High-Purity Amidoamine Building Blocks

Laboratories and pilot‑plant operations requiring multi‑gram to kilogram quantities of high‑assay N‑(3‑(dimethylamino)propyl)butyramide benefit from the lead‑acetate‑catalyzed solvent‑free protocol, which delivers ≥ 90 % isolated yield [1]. This route minimizes solvent waste and simplifies purification, making it preferable to classical carbodiimide‑mediated couplings that leave urea by‑products requiring chromatographic removal.

Quality Control Release Testing via Mixed-Mode HPLC

Analytical laboratories tasked with release testing or stability monitoring of this amidoamine should employ the Newcrom R1 mixed‑mode HPLC method, which resolves the target compound from DMAPA and butyric acid at the 0.1 % level [1]. This method provides a compendial‑ready protocol that outperforms conventional C18 phases in peak symmetry and resolution for this basic, polar analyte.

Low-Viscosity Hydrotrope or Co‑Surfactant in Aqueous Formulations

Because its short C₄ chain precludes micelle formation at practical concentrations (estimated CMC > 150 mM) [1], N‑(3‑(dimethylamino)propyl)butyramide functions as a hydrotrope or co‑surfactant rather than a primary surfactant. Formulators seeking a tertiary‑amine‑functionalized hydrotrope that can be protonated at acidic pH to modulate solubility or surface charge may select this compound over longer‑chain amidopropyl dimethylamines that would contribute undesirable viscosity or foaming.

High-Temperature Reaction Medium or Intermediate

The high boiling point (300.8 °C) and flash point (135.7 °C) [1] render this amide suitable as a high‑boiling solvent or reactive intermediate in processes conducted above 150 °C, where the structurally related free amine DMAPA (b.p. 133 °C) would be lost to evaporation or pose a fire risk.

Application
Selection Property
Validation Focus
Amidoamine building block synthesis
High‑yield catalytic route
Isolated yield and purity
QC release testing
Mixed‑mode HPLC method
Resolution from starting amine and acid
Low‑viscosity co‑surfactant
Short C4 chain
CMC and viscosity profile
High‑boiling solvent/reactive medium
Thermal stability range
Boiling point and flash point
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